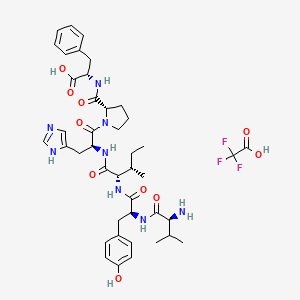

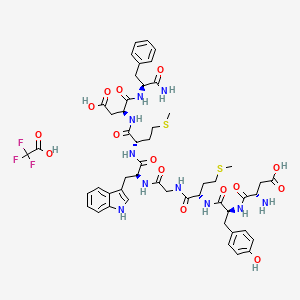

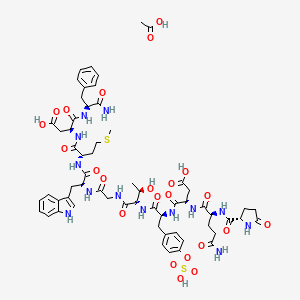

Angiotensin II (3-8), human (TFA)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Angiotensin II (3-8), human (TFA) is a peptide fragment derived from the larger angiotensin II molecule. It is known for its role as a less effective agonist at the angiotensin AT1 receptor, which is involved in regulating blood pressure and fluid balance in the body . This compound is often used in scientific research to study the renin-angiotensin system and its effects on cardiovascular function.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Angiotensin II (3-8), Human (TFA) erfolgt typischerweise durch Festphasen-Peptidsynthese (SPPS). Diese Methode ermöglicht die schrittweise Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:

Kupplungsreaktionen: Die Verwendung von Reagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) zur Erleichterung der Bildung von Peptidbindungen.

Entschützungsstufen: Die Entfernung von Schutzgruppen von den Aminosäuren, um eine weitere Kupplung zu ermöglichen.

Abspaltung vom Harz: Die Verwendung von Trifluoressigsäure (TFA) zur Abspaltung des Peptids vom Harz und zur Entfernung von Schutzgruppen der Seitenkette.

Industrielle Produktionsmethoden: Die industrielle Produktion von Angiotensin II (3-8), Human (TFA) folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatische Peptidsynthesizer und Hochleistungsflüssigkeitschromatographie (HPLC) werden eingesetzt, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Arten von Reaktionen:

Oxidation: Angiotensin II (3-8), Human (TFA) kann Oxidationsreaktionen eingehen, insbesondere am Methioninrest, falls vorhanden.

Reduktion: Reduktionsreaktionen können zur Modifikation von Disulfidbrücken innerhalb des Peptids verwendet werden.

Substitution: Aminosäurereste innerhalb des Peptids können substituiert werden, um Struktur-Aktivitäts-Beziehungen zu untersuchen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid (H2O2) oder Performinsäure.

Reduktionsmittel: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitutionsreaktionen: Die Verwendung verschiedener Aminosäurederivate unter Standardbedingungen für die Peptidkupplung.

Hauptprodukte: Die Hauptprodukte dieser Reaktionen sind typischerweise modifizierte Peptide mit veränderter biologischer Aktivität, die verwendet werden, um die funktionellen Rollen bestimmter Reste zu untersuchen.

Wissenschaftliche Forschungsanwendungen

Angiotensin II (3-8), Human (TFA) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird verwendet, um Peptidsynthesetechniken und die Auswirkungen von Peptidmodifikationen zu untersuchen.

Biologie: Untersucht die Rolle des Renin-Angiotensin-Systems in physiologischen und pathologischen Prozessen.

Medizin: Erforscht potenzielle therapeutische Ziele für Herz-Kreislauf-Erkrankungen und Bluthochdruck.

Industrie: Wird bei der Entwicklung von diagnostischen Assays und pharmazeutischer Forschung eingesetzt

5. Wirkmechanismus

Angiotensin II (3-8), Human (TFA) übt seine Wirkung in erster Linie über den Angiotensin-AT1-Rezeptor aus. Nach der Bindung an diesen Rezeptor löst es eine Kaskade intrazellulärer Ereignisse aus, die zu Vasokonstriktion, erhöhter Aldosteronfreisetzung sowie Natrium- und Wasserrückresorption führen. Diese Aktionen tragen gemeinsam zur Regulierung des Blutdrucks und des Flüssigkeitshaushalts bei .

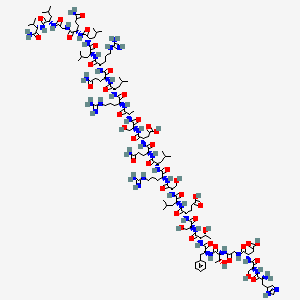

Ähnliche Verbindungen:

Angiotensin II (1-8): Das vollständige Peptid mit höherer Potenz am AT1-Rezeptor.

Angiotensin II (1-7): Ein Fragment mit unterschiedlichen Rezeptoraffinitäten und biologischen Wirkungen.

Angiotensin II (1-4): Ein weiteres Fragment mit unterschiedlichen physiologischen Rollen.

Einzigartigkeit: Angiotensin II (3-8), Human (TFA) ist einzigartig aufgrund seiner spezifischen Sequenz und reduzierten Aktivität am AT1-Rezeptor, wodurch es zu einem wertvollen Werkzeug für die Analyse der funktionellen Domänen des Angiotensin-II-Moleküls und das Verständnis von Rezeptorinteraktionen wird .

Wirkmechanismus

Angiotensin II (3-8), human (TFA) exerts its effects primarily through the angiotensin AT1 receptor. Upon binding to this receptor, it triggers a cascade of intracellular events that lead to vasoconstriction, increased aldosterone release, and sodium and water reabsorption. These actions collectively contribute to the regulation of blood pressure and fluid balance .

Vergleich Mit ähnlichen Verbindungen

Angiotensin II (1-8): The full-length peptide with higher potency at the AT1 receptor.

Angiotensin II (1-7): A fragment with different receptor affinities and biological effects.

Angiotensin II (1-4): Another fragment with distinct physiological roles.

Uniqueness: Angiotensin II (3-8), human (TFA) is unique due to its specific sequence and reduced activity at the AT1 receptor, making it a valuable tool for dissecting the functional domains of the angiotensin II molecule and understanding receptor interactions .

Eigenschaften

IUPAC Name |

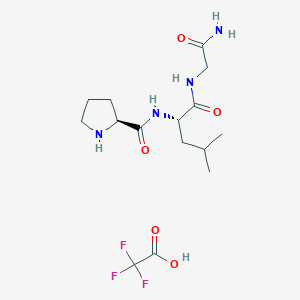

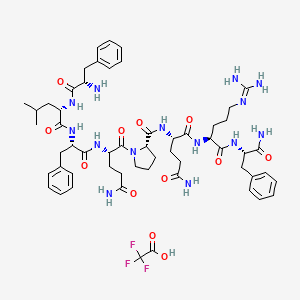

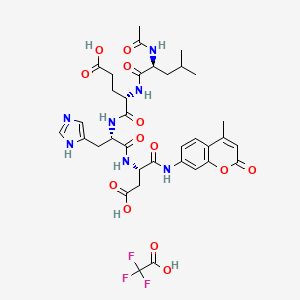

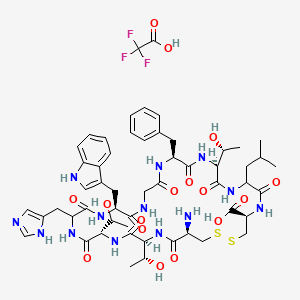

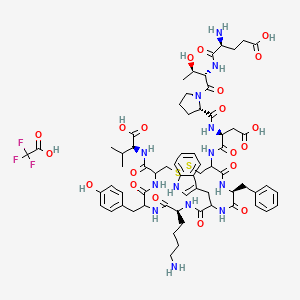

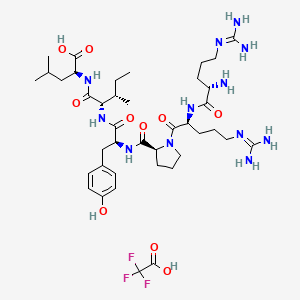

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H54N8O8.C2HF3O2/c1-5-24(4)34(47-35(50)29(44-37(52)33(41)23(2)3)18-26-13-15-28(49)16-14-26)38(53)45-30(20-27-21-42-22-43-27)39(54)48-17-9-12-32(48)36(51)46-31(40(55)56)19-25-10-7-6-8-11-25;3-2(4,5)1(6)7/h6-8,10-11,13-16,21-24,29-34,49H,5,9,12,17-20,41H2,1-4H3,(H,42,43)(H,44,52)(H,45,53)(H,46,51)(H,47,50)(H,55,56);(H,6,7)/t24-,29-,30-,31-,32-,33-,34-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDOCNHFFAOXJR-BPXNUQSUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H55F3N8O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

888.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl-d3]-octadecanamide](/img/structure/B8069928.png)

![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxydodecanamide](/img/structure/B8069933.png)